molecular formula C10H9ClF3N3 B1470883 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1443979-64-3

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1470883
M. Wt: 263.65 g/mol
InChI Key: UFHWAGHWXXWWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a compound that has a molecular weight of 256.18 g/mol . It’s a solid substance with a melting point of 134-138 °C . The compound has a structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride” were not found, pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The biological activities and physical properties of pyrazole analogs can be improved by introducing various functional groups into the pyrazole scaffold .


Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid”, it’s a solid substance with a melting point of 134-138 °C . More specific properties for “1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride” were not found.

Future Directions

The future directions in the research and development of pyrazole derivatives are likely to focus on the synthesis of structurally diverse pyrazole derivatives and the exploration of their biological activities . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrazole scaffold .

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7;/h1-6H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWAGHWXXWWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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